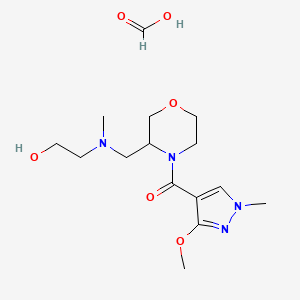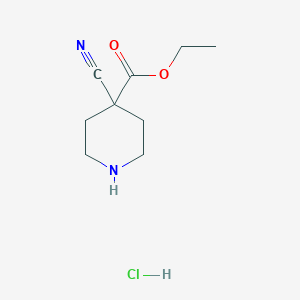![molecular formula C14H16F3NO2 B3001701 N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide CAS No. 2411245-84-4](/img/structure/B3001701.png)
N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide, commonly known as MTF, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MTF belongs to the class of selective androgen receptor modulators (SARMs) and is known for its ability to selectively bind to androgen receptors in the body.
Mecanismo De Acción
MTF works by selectively binding to androgen receptors in the body, which are responsible for regulating the development and maintenance of male characteristics. By binding to these receptors, MTF enhances the anabolic activity of androgens, leading to increased muscle mass and strength. MTF also has the ability to reduce the catabolic activity of glucocorticoids, which are responsible for breaking down muscle tissue. By reducing the catabolic activity of glucocorticoids, MTF helps to preserve muscle mass and prevent muscle wasting.
Biochemical and Physiological Effects:
MTF has several biochemical and physiological effects on the body. One of the primary effects of MTF is an increase in muscle mass and strength, which is due to its ability to enhance the anabolic activity of androgens. MTF also has the ability to reduce the catabolic activity of glucocorticoids, which helps to preserve muscle mass and prevent muscle wasting. Additionally, MTF has been shown to increase bone density, which makes it a potential treatment for osteoporosis. MTF has also been shown to improve insulin sensitivity, which makes it a potential treatment for type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTF has several advantages for use in lab experiments. One of the primary advantages of MTF is its selectivity for androgen receptors, which makes it a useful tool for studying the effects of androgens on the body. Additionally, MTF has a long half-life, which makes it easier to administer in lab experiments. However, there are also limitations to the use of MTF in lab experiments. One of the limitations is its potential for off-target effects, which can complicate the interpretation of results. Additionally, the synthesis of MTF is a complex process that requires expertise in organic chemistry, which can limit its availability for use in lab experiments.
Direcciones Futuras
There are several future directions for the study of MTF. One potential direction is the development of more selective and potent N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide, which could have greater therapeutic potential than MTF. Another potential direction is the investigation of the effects of MTF on other medical conditions, such as type 2 diabetes and cancer. Additionally, the development of new synthesis methods for MTF could make it more widely available for use in lab experiments. Overall, the study of MTF has the potential to lead to significant advancements in the fields of sports medicine, medical research, and cancer research.
Métodos De Síntesis
The synthesis of MTF involves several steps, starting with the reaction between 3-(trifluoromethyl)benzaldehyde and 2-methoxyethylamine, which produces the intermediate product, 3-(trifluoromethyl)-N-(2-methoxyethyl)benzamide. This intermediate product is then subjected to further reactions, including the reaction with methyl propiolate, to produce the final product, N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide. The synthesis of MTF is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
MTF has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of MTF is in the field of sports medicine, where it is used to enhance athletic performance by increasing muscle mass and strength. MTF has also been studied for its potential applications in the treatment of various medical conditions, including osteoporosis, muscle wasting, and androgen deficiency. Additionally, MTF has been studied for its potential applications in the field of cancer research, where it is being investigated for its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-[2-methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-4-13(19)18(2)12(9-20-3)10-6-5-7-11(8-10)14(15,16)17/h4-8,12H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRUEUKMVXJAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(COC)C1=CC(=CC=C1)C(F)(F)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one](/img/structure/B3001621.png)


![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methoxyphenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3001628.png)


![3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide](/img/structure/B3001632.png)

![(4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B3001637.png)


![2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3001641.png)